4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
- Reactants: Intermediate pyrrolo[3,4-c]pyrazole, ethyl bromide, and phenol derivatives.
- Conditions: Nucleophilic substitution reactions, typically under basic conditions.
- Product: Substituted pyrrolo[3,4-c]pyrazole.
Step 3: Final Functionalization
- Reactants: Substituted pyrrolo[3,4-c]pyrazole, appropriate alkylating agents.
- Conditions: Mild heating, possibly in the presence of a catalyst.
- Product: 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions
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Step 1: Formation of the Pyrrolo[3,4-c]pyrazole Core
- Reactants: 3-aminopyrazole and an appropriate aldehyde.
- Conditions: Acidic or basic catalysis, reflux conditions.
- Product: Intermediate pyrrolo[3,4-c]pyrazole.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole ring, potentially converting it to an alcohol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolo[3,4-c]pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s multiple functional groups may interact with various biomolecules, making it a candidate for drug discovery and development. It could potentially exhibit anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy and ethoxy groups could form hydrogen bonds or participate in other interactions with target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the methyl group on the hydroxyphenyl ring.
4-(3-methoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of both ethoxy and hydroxy groups, along with the specific substitution pattern on the phenyl rings, makes 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-4-10-26-22(14-7-9-17(28)18(12-14)30-5-2)19-20(24-25-21(19)23(26)29)15-11-13(3)6-8-16(15)27/h6-9,11-12,22,27-28H,4-5,10H2,1-3H3,(H,24,25) |
InChI Key |
FVMTVYIHJKVBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC(=C(C=C4)O)OCC |
Origin of Product |
United States |
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